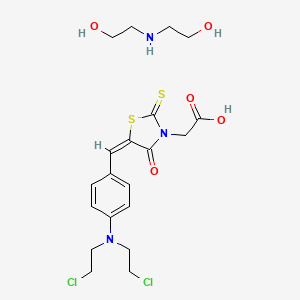![molecular formula C18H20O4S2 B14336887 Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis- CAS No. 103979-48-2](/img/structure/B14336887.png)
Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- is an organic compound with the molecular formula C18H20O4S2 . This compound is characterized by the presence of a benzene ring and a cyclohexylidene group linked by sulfonyl groups. It is a complex molecule that finds applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- typically involves the reaction of benzene derivatives with cyclohexylidene and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is scaled up from laboratory conditions to industrial scale, ensuring that the reaction parameters are maintained to produce the compound efficiently. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired quality and quantity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-[methylenebis(sulfonyl)]bis-
- Benzene, 1,1’-[ethylenebis(sulfonyl)]bis-
- Benzene, 1,1’-[propylidenebis(sulfonyl)]bis-
Uniqueness
Benzene, 1,1’-[cyclohexylidenebis(sulfonyl)]bis- is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
Propriétés
Numéro CAS |
103979-48-2 |
|---|---|
Formule moléculaire |
C18H20O4S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)cyclohexyl]sulfonylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,16-10-4-1-5-11-16)18(14-8-3-9-15-18)24(21,22)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
MFHRIYCSTNYZKY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
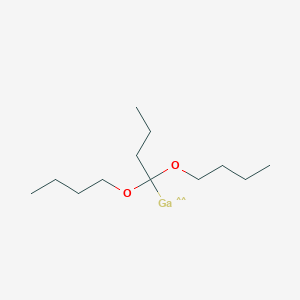
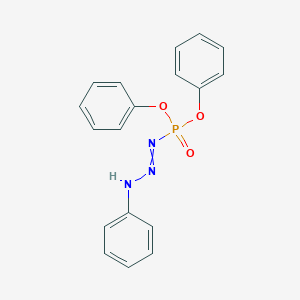
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
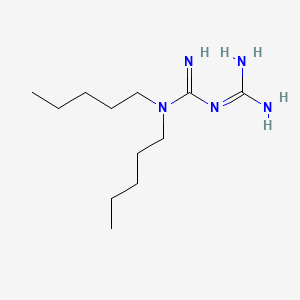

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)



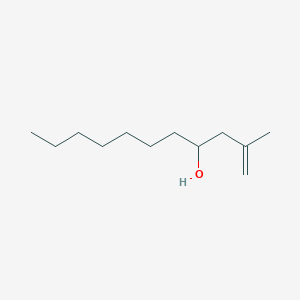
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

